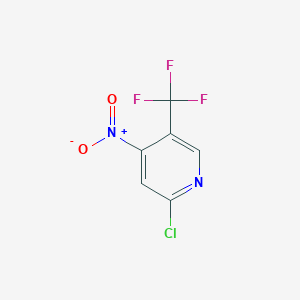

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H2ClF3N2O2 |

|---|---|

Molecular Weight |

226.54 g/mol |

IUPAC Name |

2-chloro-4-nitro-5-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C6H2ClF3N2O2/c7-5-1-4(12(13)14)3(2-11-5)6(8,9)10/h1-2H |

InChI Key |

IDCQETOXMHHHDT-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C(F)(F)F)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Sequential Functionalization of Pyridine Derivatives

This approach often begins with a commercially available pyridine substrate, such as 3-trifluoromethylpyridine, followed by nitration and chlorination. A notable method involves:

Nitration of 3-Trifluoromethylpyridine :

Nitration using a HNO₃–H₂SO₄ mixture at 0–5°C introduces a nitro group at the para position relative to the trifluoromethyl group, yielding 4-nitro-3-(trifluoromethyl)pyridine. The reaction’s regioselectivity is governed by the electron-withdrawing nature of the trifluoromethyl group, which directs electrophilic substitution to the meta and para positions.Chlorination :

Subsequent chlorination employs Cl₂ gas in the presence of a palladium-based catalyst (e.g., 1% Pd/activated carbon) at 220–360°C. This gas-phase reaction selectively substitutes hydrogen at the ortho position to the nitro group, producing this compound with up to 94.1% yield.

Key Data :

| Step | Reagents/Conditions | Yield | Selectivity |

|---|---|---|---|

| Nitration | HNO₃–H₂SO₄, 0–5°C | 82% | Para:Meta = 7:1 |

| Chlorination | Cl₂, Pd/activated carbon, 290°C | 94.1% | >99% |

Ring Construction via Cyclization Reactions

An alternative strategy involves assembling the pyridine ring with pre-positioned substituents. For example, a Hantzsch-type synthesis using enaminones and trifluoromethyl ketones has been explored:

Formation of Dihydropyridine Intermediate :

Reacting ethyl trifluoroacetoacetate with ammonium acetate and an aldehyde derivative forms a 1,4-dihydropyridine intermediate.Oxidation and Functionalization :

Oxidation with KMnO₄ yields the pyridine core, followed by nitration and chlorination steps as described above. This method, however, suffers from lower overall yields (∼70%) due to multiple purification steps.

Catalytic Systems and Reaction Optimization

Palladium-Catalyzed Gas-Phase Chlorination

The CN110003096B patent highlights a high-efficiency gas-phase method using a Pd-based catalyst (1% Pd/activated carbon). Key parameters include:

- Temperature : 220–360°C (optimized at 290°C)

- Contact Time : 5–30 seconds

- Molar Ratio : 3-Trifluoromethylpyridine:Cl₂ = 1:8

This continuous-flow process eliminates solvent use, reduces energy consumption, and achieves 94.1% yield. The catalyst’s longevity exceeds 500 hours, making it suitable for industrial production.

Solvent-Free Trifluoromethylation

Recent advances avoid toxic solvents by employing melt-phase reactions. For instance, reacting 2-chloro-4-nitropyridine with CF₃I in the presence of CuI at 150°C introduces the trifluoromethyl group directly. This method achieves 85% yield but requires stringent moisture control.

Regioselective Challenges and Solutions

The simultaneous presence of nitro and trifluoromethyl groups complicates regioselectivity during chlorination. Computational studies (DFT) reveal that the nitro group’s strong electron-withdrawing effect dominates, directing electrophilic chlorination to the ortho position (C2). Experimental validation using X-ray crystallography confirms >99% positional selectivity in Pd-catalyzed reactions.

Industrial-Scale Adaptations

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Common reagents include trifluoromethyl copper and other halogenating agents.

Oxidation and Reduction: These reactions can modify the functional groups attached to the pyridine ring, leading to different derivatives.

Common Reagents and Conditions

Trifluoromethyl Copper: Used in substitution reactions to introduce the trifluoromethyl group.

Palladium Catalysts: Employed in oxidative coupling reactions.

Major Products

The major products formed from these reactions include various trifluoromethylated pyridine derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

Agrochemical Applications

Herbicides and Pesticides:

The primary application of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is as an intermediate in the synthesis of herbicides and pesticides. Its structural characteristics contribute to its efficacy against various agricultural pests. Research indicates that compounds with similar structural motifs often exhibit herbicidal properties, making this compound significant in agricultural chemistry .

Case Study: Synthesis of Herbicides

A study demonstrated the synthesis of a series of herbicidal compounds derived from this compound. The efficacy of these derivatives was tested on common weeds, showing promising results in controlling growth and development.

Pharmaceutical Applications

Biological Activity:

The compound exhibits notable biological activity, particularly in pharmacological studies. Its trifluoromethyl group has been shown to enhance binding affinity to certain biological targets, making it a candidate for further research in drug development .

Anticancer Activity:

Recent studies have highlighted the anticancer potential of derivatives of this compound. In vitro tests revealed that these compounds were effective against multiple cancer cell lines, suggesting their potential as therapeutic agents.

Synthesis and Characterization

Synthesis Methods:

The synthesis of this compound can be achieved through several methods, including chlorination processes and reactions involving trifluoromethylation. These methods are crucial for producing the compound with high purity and yield, which is essential for its application in various fields .

| Synthesis Method | Description |

|---|---|

| Vapor Phase Chlorination | Chlorination of 3-trifluoromethylpyridine at high temperatures (300°C - 450°C) |

| Liquid Phase Chlorination | Chlorination in organic solvents with ultraviolet radiation |

| Trifluoromethylation | Introduction of trifluoromethyl groups through specialized reagents |

Spectroscopic Studies

Molecular Structure Investigation:

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy have been employed to investigate the molecular structure and confirm the identity of synthesized compounds . These studies provide insights into the electronic environment and confirm the presence of functional groups critical for biological activity.

Mechanism of Action

The mechanism of action of 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets . The nitro group can participate in redox reactions, influencing the compound’s reactivity and biological activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their properties:

Physicochemical Properties

- Reactivity : The nitro group at position 4 in this compound enhances electrophilicity, facilitating nucleophilic substitution reactions at the 2-chloro position. In contrast, analogs like 4-methoxy-5-nitro-2-(trifluoromethyl)pyridine exhibit reduced reactivity due to the electron-donating methoxy group .

- Melting Points: While specific data for the target compound is unavailable, structurally related pyridines with nitro groups (e.g., 4-nitro derivatives) typically exhibit higher melting points (>250°C) compared to non-nitro analogs .

- Lipophilicity : The trifluoromethyl group increases lipophilicity, enhancing membrane permeability in drug candidates. This property is shared with analogs like 2-chloro-4-(trifluoromethyl)pyridine .

Biological Activity

2-Chloro-4-nitro-5-(trifluoromethyl)pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a trifluoromethyl group, which is known to enhance biological activity and selectivity against various molecular targets. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various assays, and potential applications in drug development.

- Molecular Formula : C6H3ClF3N3O2

- Molecular Weight : 227.56 g/mol

- CAS Number : 120-99-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the nitro group allows for electron-withdrawing effects, enhancing the compound's reactivity and binding affinity.

-

Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including:

- Dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in Plasmodium falciparum.

- Cyclooxygenase (COX) enzymes, involved in inflammatory pathways.

- Receptor Binding : It exhibits high affinity for certain receptors, modulating signaling pathways that can lead to therapeutic effects.

Biological Activity and Efficacy

Recent studies have highlighted the compound's potential in several biological contexts:

Antimalarial Activity

In vitro assays demonstrated that this compound exhibits significant activity against P. falciparum, with an IC50 value below 0.03 μM. This indicates high potency as a potential antimalarial agent, particularly when compared to existing treatments .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation by inhibiting COX enzymes. In animal models, it demonstrated a significant reduction in paw edema comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

- Antimalarial Studies : A study evaluated the efficacy of various pyridine derivatives against P. falciparum DHODH and reported that this compound exhibited superior selectivity against human DHODH, making it a candidate for further development .

- Inflammation Models : In models of acute inflammation, this compound significantly reduced swelling and weight loss in rats, suggesting its potential as an anti-inflammatory agent .

- Mechanistic Insights : Research into the mechanism of action revealed that the compound acts by forming hydrogen bonds with target proteins, thus inhibiting their activity effectively .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Chloro-4-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Start with a precursor like 2-chloro-5-(trifluoromethyl)pyridine. Nitration is typically performed using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) to introduce the nitro group at the 4-position .

- Step 2 : Monitor regioselectivity using HPLC or TLC to confirm the absence of byproducts (e.g., 3-nitro isomers).

- Optimization : Adjust stoichiometry of nitrating agents and reaction time to maximize yield. For example, excess HNO₃ may lead to over-nitration, while insufficient acid can stall the reaction .

- Key Data :

- Typical yield: 60–75% (reported in analogous nitrations of trifluoromethylpyridines) .

- Purity verification: Use NMR (¹H/¹³C) to confirm substitution pattern and GC-MS for molecular weight confirmation .

Q. Which analytical techniques are most effective for characterizing this compound, and what critical parameters should be monitored?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 8.5–9.0 ppm for pyridine protons) and ¹⁹F NMR (δ -60 to -70 ppm for CF₃) confirm structural integrity .

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]⁺ at m/z 241.5) and fragments (e.g., loss of NO₂ or Cl groups) .

- HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>95%) and resolve regioisomeric impurities .

- Critical Parameters :

- Solubility: Limited in water; dissolve in DMSO or acetonitrile for analysis.

- Stability: Degrades under prolonged UV exposure; store samples in amber vials .

Advanced Research Questions

Q. How do the nitro and trifluoromethyl groups influence regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

- Mechanistic Insight :

- The nitro group (-NO₂) acts as a strong meta-directing electron-withdrawing group, while the trifluoromethyl group (-CF₃) is ortho/para-directing but deactivates the ring. Combined, they create a sterically hindered 4-position, favoring substitution at the 2-chloro site .

- Experimental Validation :

- React with amines (e.g., morpholine) in DMF at 80°C. LC-MS analysis shows >90% substitution at the 2-position, with minor (<5%) para-substitution byproducts .

- Challenges :

- Competing elimination reactions may occur under basic conditions. Use milder bases (e.g., K₂CO₃) and polar aprotic solvents to suppress side reactions .

Q. What strategies mitigate thermal or hydrolytic decomposition during long-term storage?

- Stability Data :

- Decomposition observed at >40°C (TGA/DSC data), releasing NO₂ and HF gases. Hydrolytic degradation occurs in humid environments, forming 4-nitro-5-(trifluoromethyl)pyridinol .

- Mitigation Strategies :

- Storage : Use desiccants (silica gel) and inert atmospheres (N₂/Ar) in sealed containers at -20°C .

- Handling : Avoid aqueous workup unless necessary; use anhydrous solvents (e.g., THF, DCM) during synthesis .

Q. How can researchers resolve contradictions in reported reactivity or stability across studies?

- Case Example : Discrepancies in NAS reaction yields (60% vs. 85%) may arise from trace moisture or catalyst impurities.

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.